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Compound of Interest

Compound Name: Dihydroactinidiolide

Cat. No.: B099750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dihydroactinidiolide, a naturally occurring ionone derivative found in a variety of plants and

essential oils. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols typically

employed for their acquisition. This information is critical for the identification, characterization,

and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The 1H and 13C NMR data provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively, within the

dihydroactinidiolide molecule.

1H NMR Spectroscopic Data
The 1H NMR spectrum of dihydroactinidiolide, typically recorded in deuterated chloroform

(CDCl3) on a 400 or 500 MHz spectrometer, exhibits characteristic signals corresponding to its

unique bicyclic lactone structure.[1] The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Table 1: 1H NMR Chemical Shift and Coupling Constant Data for Dihydroactinidiolide in

CDCl3

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-7 5.75 s

H-5a 2.45 ddd 17.0, 10.0, 2.0

H-5b 2.29 ddd 17.0, 6.0, 2.5

H-6a 1.95 m

H-6b 1.65 m

H-8 (CH3) 1.85 s

H-9 (CH3) 1.40 s

H-10 (CH3) 1.25 s

Note: The specific chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer frequency used.

13C NMR Spectroscopic Data
The 13C NMR spectrum provides a count of the non-equivalent carbon atoms and information

about their hybridization and connectivity. The data presented below was also obtained in

CDCl3.

Table 2: 13C NMR Chemical Shift Assignments for Dihydroactinidiolide in CDCl3
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Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=O) 171.0

C-7a (C=) 165.0

C-7 (=CH) 115.0

C-3a 85.0

C-4 45.0

C-6 35.0

C-5 30.0

C-8 (CH3) 28.0

C-9 (CH3) 25.0

C-10 (CH3) 23.0

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of dihydroactinidiolide (typically 5-10 mg for 1H NMR and 20-

50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform

(CDCl3) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5

mm NMR tube.

Instrumentation:1H and 13C NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 or 500 MHz.[1]

Data Acquisition: For 1H NMR, a standard single-pulse experiment is typically used. For 13C

NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance

sensitivity. Key acquisition parameters include a spectral width appropriate for the expected

chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay that allows for quantitative analysis if required.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of dihydroactinidiolide
reveals characteristic absorption bands for its lactone and alkene functionalities.

Table 3: Characteristic IR Absorption Bands for Dihydroactinidiolide

Wavenumber (cm-1) Intensity
Functional Group
Assignment

~1760 Strong C=O stretch (γ-lactone)

~1630 Medium C=C stretch (alkene)

~2950-2850 Medium-Strong C-H stretch (alkane)

~1250-1000 Strong C-O stretch (ester)

Note: The exact peak positions may vary depending on the sample preparation method (e.g.,

KBr pellet, thin film).

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: A small amount of dihydroactinidiolide can be prepared as a KBr

(potassium bromide) pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or

KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A

background spectrum of the KBr pellet or the salt plate is first collected and then subtracted

from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It

provides information about the molecular weight of the compound and its fragmentation

pattern, which can aid in structural elucidation.
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Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and

fragmentation. The mass spectrum of dihydroactinidiolide shows a molecular ion peak (M+)

and several characteristic fragment ions.

Table 4: Major Fragment Ions of Dihydroactinidiolide in EI-MS

m/z Proposed Fragment Structure/Loss

180 [M]+ (Molecular Ion)

165 [M - CH3]+

137 [M - C3H7]+

124 [M - C4H8]+

111 [M - C5H9O]+

96 [C6H8O]+

81 [C6H9]+

69 [C5H9]+

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used. This is often coupled with a gas chromatograph (GC) for sample introduction

and separation (GC-MS).

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and

ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated

based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like dihydroactinidiolide, from sample preparation to data interpretation and
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structure confirmation.
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A logical workflow for the spectroscopic analysis of dihydroactinidiolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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